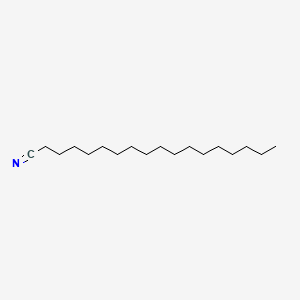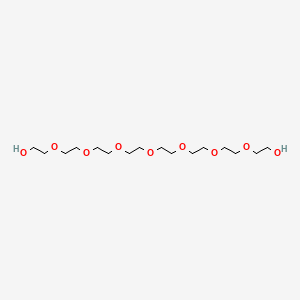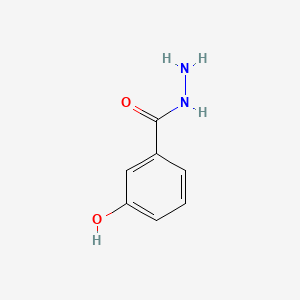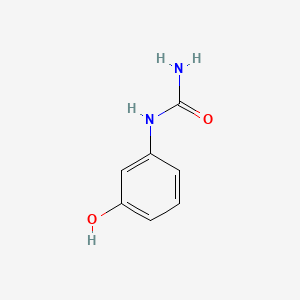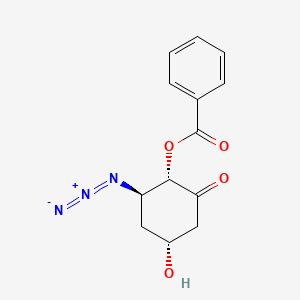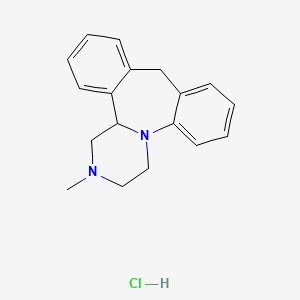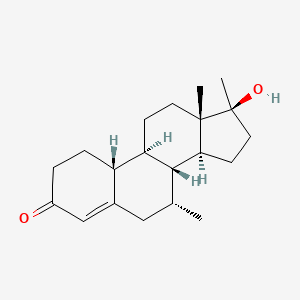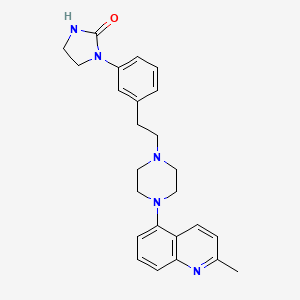
ダロルタミド
概要
説明
ダロルタミドは、主に非転移性去勢抵抗性前立腺癌の治療に使用される非ステロイド性抗アンドロゲン薬です。 Nubeqaという商品名で販売されており、アンドロゲンの作用を阻害することで機能します。アンドロゲンとは、前立腺癌細胞の増殖を促進する可能性のある男性ホルモンです .
科学的研究の応用
Darolutamide has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, particularly in the context of antiandrogenic activity.
Biology: Research focuses on its interaction with androgen receptors and its effects on cellular processes.
作用機序
ダロルタミドは、アンドロゲンがアンドロゲン受容体と結合することを競合的に阻害することで効果を発揮します。この阻害により、アンドロゲン受容体が核に移行して、癌細胞の増殖を促進する遺伝子の転写を開始することが阻止されます。 主要な分子標的はアンドロゲン受容体であり、経路にはアンドロゲン仲介シグナル伝達の遮断が含まれます .
類似の化合物との比較
類似の化合物
ビカルタミド: 前立腺癌の治療に使用される別の非ステロイド性抗アンドロゲン薬です。
エンザルタミド: 類似の作用機序を持つ次世代アンドロゲン受容体阻害剤です。
アパルタミド: 非転移性去勢抵抗性前立腺癌にも使用されます。
独自性
ダロルタミドは、他の類似の化合物と比較して、発作などの中枢神経系の副作用の可能性が低いという点で独自です。 また、薬物相互作用が少なく、アンドロゲン受容体に対する特異性が高いという、好ましい薬物動態プロファイルを備えています .
Safety and Hazards
Darolutamide has a manageable tolerability profile . Side effects of darolutamide added to castration may include fatigue, asthenia, pain in the arms and legs, and rash . Patients taking darolutamide appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Other side effects ranging from hot flashes to hypothyroidism also occurred at rates similar to those of the placebo arm in Phase 3 .
将来の方向性
Darolutamide expands the availability of treatment options in mHSPC and may be useful as a treatment for high-volume disease (typically defined as ≥ 4 bone metastases with spread outside of the pelvis and vertebral column) . Ongoing research will determine darolutamide’s potential role in additional disease states such as localized and castration-sensitive PCa .
生化学分析
Biochemical Properties
Darolutamide functions by competitively inhibiting the binding of androgens to androgen receptors. This inhibition prevents the nuclear translocation of activated androgen receptors, DNA binding, and androgen receptor-mediated gene transcription . The primary enzymes involved in the metabolism of Darolutamide are cytochrome P450 3A4 (CYP3A4), uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), and uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) . Additionally, Darolutamide interacts with transport proteins such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .
Cellular Effects
Darolutamide has significant effects on various types of cells and cellular processes. It inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling pathways . This inhibition leads to a reduction in tumor cell growth and a decrease in prostate-specific antigen (PSA) levels . Darolutamide also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the activation of androgen receptors .
Molecular Mechanism
The molecular mechanism of Darolutamide involves its action as a competitive antagonist of androgen receptors. By binding to these receptors, Darolutamide prevents androgens from activating them, thereby inhibiting their nuclear translocation and subsequent gene transcription . This inhibition disrupts the androgen receptor signaling pathway, leading to reduced cancer cell growth and proliferation . Darolutamide also affects the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darolutamide have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on androgen receptors over extended periods . Long-term studies have shown that Darolutamide can effectively reduce tumor growth and PSA levels in both in vitro and in vivo models . Additionally, the compound’s stability and degradation profile indicate that it remains active and effective over time .
Dosage Effects in Animal Models
The effects of Darolutamide vary with different dosages in animal models. Studies have shown that higher doses of Darolutamide result in more significant inhibition of tumor growth and reduction in PSA levels . At very high doses, some toxic or adverse effects have been observed, including decreased appetite and nausea . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Darolutamide is primarily metabolized through oxidation and glucuronidation pathways . The main enzymes involved in its metabolism are CYP3A4, UGT1A9, and UGT1A1 . The compound is converted into its active metabolite, keto-darolutamide, which exhibits similar pharmacological activity . The metabolic pathways of Darolutamide also involve interactions with various cofactors and transport proteins, contributing to its overall clearance from the body .
Transport and Distribution
Darolutamide is transported and distributed within cells and tissues through interactions with transport proteins such as P-gp and BCRP . The compound has a low penetration rate across the blood-brain barrier, which minimizes its potential for central nervous system-related side effects . Darolutamide is primarily bound to serum albumin in the plasma, with a volume of distribution of approximately 119 liters . The compound is excreted mainly through urine and feces .
Subcellular Localization
The subcellular localization of Darolutamide involves its distribution within various cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors to inhibit their activation . Darolutamide does not exhibit significant nuclear localization, which is consistent with its mechanism of action as an androgen receptor antagonist . The compound’s activity and function are influenced by its subcellular localization, contributing to its overall therapeutic effects .
準備方法
合成経路と反応条件
ダロルタミドの合成は、市販の出発物質から始まる複数のステップを必要とします。重要なステップの1つは、分子の構造に不可欠なピラゾール環の形成です。 反応条件は、通常、クロロホルムなどの溶媒と、オキシ塩化リンやベンズアルデヒドなどの試薬の使用を含みます .
工業的生産方法
ダロルタミドの工業的生産には、高い収率と純度を確保するために合成経路を最適化する必要があります。 これには、多くの場合、結晶化などの高度な技術を使用して、化合物の所望の結晶形を得ることが含まれます .
化学反応の分析
反応の種類
ダロルタミドは、次のようなさまざまな化学反応を起こします。
酸化: 肝臓の酵素CYP3A4による脱水素反応によってケトダロルタミドに代謝されます.
還元: それほど一般的ではありませんが、特定の条件下で還元反応が起こる可能性があります。
置換: この化合物は、特にピラゾール環を含む置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、CYP3A4などの酸化剤や、制御された条件下での還元剤が含まれます。反応は通常、最適な収率を確保するために、特定の温度で有機溶媒中で行われます。
生成される主な生成物
ダロルタミドの酸化から生成される主な生成物はケトダロルタミドであり、薬理学的活性は依然として高いです .
科学研究への応用
ダロルタミドは、幅広い科学研究に応用されています。
化学: 特に抗アンドロゲン活性という文脈で、その独自の化学構造と反応性が研究されています。
生物学: アンドロゲン受容体との相互作用や細胞プロセスへの影響に関する研究が行われています。
類似化合物との比較
Similar Compounds
Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.
Enzalutamide: A next-generation androgen receptor inhibitor with a similar mechanism of action.
Apalutamide: Also used for non-metastatic castration-resistant prostate cancer.
Uniqueness
Darolutamide is unique due to its lower potential for central nervous system side effects, such as seizures, compared to other similar compounds. It also has a favorable pharmacokinetic profile, with limited drug-drug interactions and a high degree of specificity for androgen receptors .
特性
IUPAC Name |
N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJXOOIHRSQRB-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027953 | |
| Record name | Darolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
719.5±60.0 | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The actions of androgens on androgen receptors (AR) potentiate the growth and survival of prostate cancer cells. Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription. The end result of these processes is a decrease in prostate cancer cell proliferation and tumor size. Its main metabolite, keto-darolutamide, shows similar pharmacological activity to the parent drug, darolutamide. Darolutamide has been found to bind more tightly to the AR receptor than [apalutamide] and [enzalutamide], which are other androgen receptor antagonists. Darolutamide can act as a progesterone receptor (PR) antagonist in the laboratory setting with approximately 1% activity when compared to its actions at the androgen receptor. The clinical relevance is not known at this time. | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1297538-32-9 | |
| Record name | N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darolutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAROLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
